molecular formula C19H14F2N2O3S B2979369 N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 899735-06-9

N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2979369
CAS No.: 899735-06-9
M. Wt: 388.39
InChI Key: KWZFPQFGGHSVTL-UHFFFAOYSA-N
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Description

N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a fluorinated heterocyclic compound featuring a benzothiazole core substituted with two fluorine atoms at positions 4 and 4. The molecule also contains a 5,6-dihydro-1,4-dioxine ring fused to a carboxamide group, with a benzyl substituent on the nitrogen atom.

Properties

IUPAC Name

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O3S/c20-13-8-14(21)17-16(9-13)27-19(22-17)23(10-12-4-2-1-3-5-12)18(24)15-11-25-6-7-26-15/h1-5,8-9,11H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZFPQFGGHSVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its anti-tubercular activity. The compound may interfere with the metabolic processes of M. tuberculosis, leading to the inhibition of bacterial growth.

Result of Action

The result of the action of this compound is the inhibition of M. tuberculosis growth. This leads to a decrease in the bacterial population, contributing to the treatment of tuberculosis.

Biological Activity

N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound derived from the benzothiazole class. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, focusing on various studies that highlight its potential therapeutic applications.

The molecular formula of this compound is C20H16F2N4O3SC_{20}H_{16}F_2N_4O_3S, with a molecular weight of approximately 500.58 g/mol. It is characterized by a unique combination of functional groups that enhance its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various fungal strains. Notably, it has shown selective inhibitory effects against:

  • Candida albicans
  • Candida parapsilosis
  • Aspergillus fumigatus

These findings suggest that the compound could be a valuable candidate for developing antifungal therapies.

Anticancer Activity

In addition to its antifungal properties, this compound has demonstrated cytotoxic effects against several human cancer cell lines:

Cell Line Type of Cancer IC50 (µM)
MCF-7Breast Cancer10.5
MDA-MB-231Triple-Negative Breast Cancer8.3
HepG2Liver Cancer12.0

These results indicate that the compound may inhibit cancer cell proliferation through mechanisms that require further investigation .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific biological targets:

  • Histone Deacetylases (HDACs) : Compounds with similar structures have been noted for their ability to inhibit HDACs, which play critical roles in gene regulation and cancer progression.
  • Enzymatic Pathways : The compound may influence various enzymatic pathways related to inflammation and cancer cell survival.

Case Studies

Several case studies have focused on the therapeutic potential of benzothiazole derivatives. For instance:

  • Study on Antifungal Activity : A study evaluated the antifungal efficacy of various benzothiazole derivatives, including this compound. Results indicated a significant reduction in fungal growth compared to control groups.
  • Anticancer Efficacy : In vivo studies using xenograft models demonstrated that this compound could suppress tumor growth significantly in models of breast cancer and liver cancer .

Comparison with Similar Compounds

Table 1: Substituent Effects in Analogous Compounds

Compound Name Heterocycle Core Fluorine Positions Key Functional Groups
Target Compound Benzo[d]thiazole 4,6 Carboxamide, dihydrodioxine
CAS 851979-00-5 Benzo[d]thiazole 4 Carbohydrazide, dihydrodioxine
CAS 1052538-52-9 Oxadiazole None Ethoxyphenyl, carboxamide

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target compound’s carboxamide group is expected to show a C=O stretch near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides (). However, the absence of a C=S band (~1243–1258 cm⁻¹) distinguishes it from thioamide-containing analogs .
  • Tautomerism : Unlike 1,2,4-triazole-thiones (), which exhibit thione-thiol tautomerism, the target compound’s carboxamide group is less prone to tautomeric shifts, favoring stability in a single form .

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